ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-(dipropylsulfamoyl)benzoic acid with 4,5-dimethylthiophene-3-carboxylic acid ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene or benzoyl derivatives.
Scientific Research Applications
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, inhibiting their activity. The benzoyl and thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[4-(methylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
- Ethyl 2-[[4-(ethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Uniqueness
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its dipropylsulfamoyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-6-13-24(14-7-2)31(27,28)18-11-9-17(10-12-18)20(25)23-21-19(22(26)29-8-3)15(4)16(5)30-21/h9-12H,6-8,13-14H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMBUOHBUFUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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